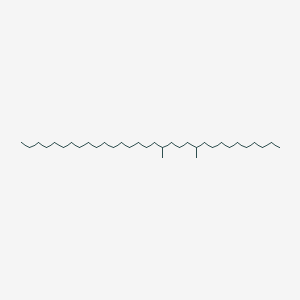
11,15-Dimethyldotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,15-Dimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C34H70 It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve the use of petrochemical processes where long-chain alkanes are derived from crude oil fractions. Fractional distillation and subsequent catalytic cracking are employed to isolate and synthesize the desired hydrocarbon chains.
Chemical Reactions Analysis
Types of Reactions
11,15-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires ultraviolet light or high temperatures to proceed.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents and high temperatures.
Halogenation: Utilizes halogens such as chlorine or bromine, often in the presence of UV light or heat.
Major Products Formed
Oxidation: Carbon dioxide and water.
Halogenation: Halogenated alkanes, such as chloroalkanes or bromoalkanes.
Scientific Research Applications
11,15-Dimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
Mechanism of Action
The mechanism of action of 11,15-Dimethyldotriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
11,15-Dimethylheptatriacontane: Another long-chain alkane with similar structural properties but a longer carbon chain (C39H80).
10,22-Dimethyldotriacontane: A structurally similar compound with methyl groups at different positions on the carbon chain.
Uniqueness
11,15-Dimethyldotriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties. This positioning can affect its melting point, boiling point, and reactivity compared to other similar long-chain alkanes.
Properties
CAS No. |
73189-43-2 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
11,15-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI Key |
UUJDZYYGXRDHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


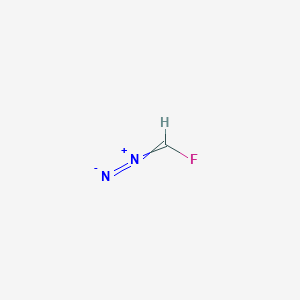
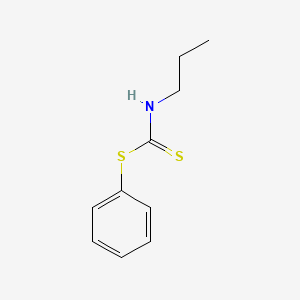
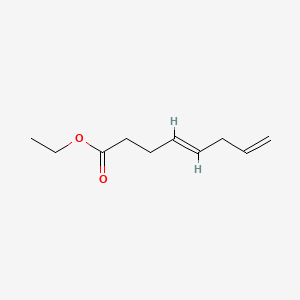
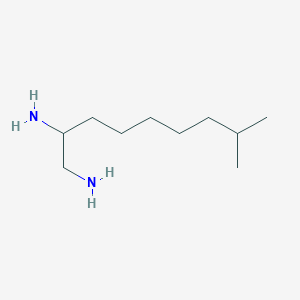
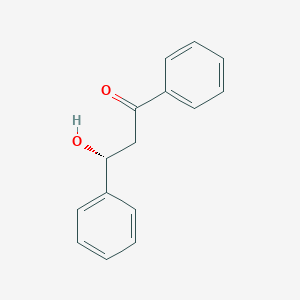
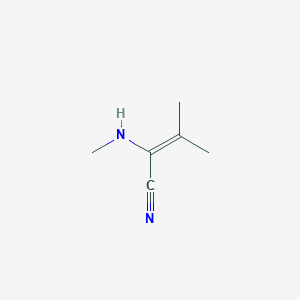
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
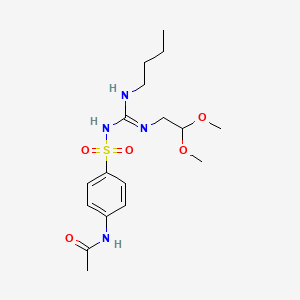
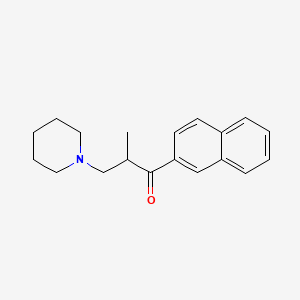
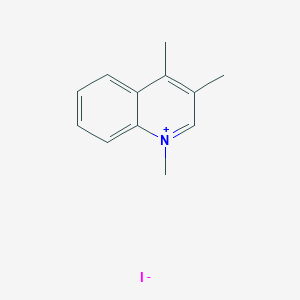
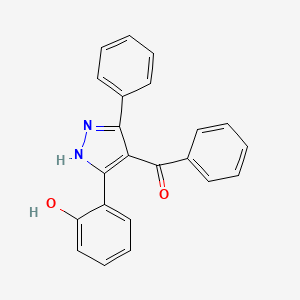
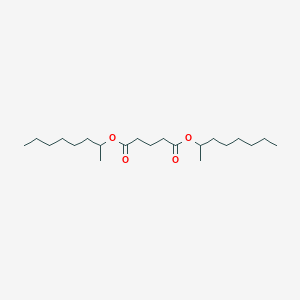
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
